molecular formula C10H20N2 B6618833 9-methyl-1,9-diazaspiro[5.5]undecane CAS No. 1158750-02-7

9-methyl-1,9-diazaspiro[5.5]undecane

Cat. No.: B6618833
CAS No.: 1158750-02-7
M. Wt: 168.28 g/mol
InChI Key: RTTVWCGHORKNIM-UHFFFAOYSA-N
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Description

9-Methyl-1,9-diazaspiro[5.5]undecane is a heterocyclic compound characterized by a spirocyclic structure, where two piperidine rings are fused at the 1 and 9 positions. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-1,9-diazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine derivatives with suitable alkylating agents, followed by cyclization to form the spirocyclic structure . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 9-Methyl-1,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

9-Methyl-1,9-diazaspiro[5.5]undecane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9-methyl-1,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been shown to act as a competitive antagonist at the γ-aminobutyric acid type A (GABA_A) receptor, influencing neurotransmission and exhibiting potential anxiolytic effects . The compound’s spirocyclic structure allows it to fit into the binding sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 9-Methyl-1,9-diazaspiro[5.5]undecane stands out due to its specific substitution pattern, which enhances its stability and interaction with molecular targets. This makes it a valuable compound in drug development and material science .

Properties

IUPAC Name

9-methyl-1,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-8-5-10(6-9-12)4-2-3-7-11-10/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTVWCGHORKNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCCCN2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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